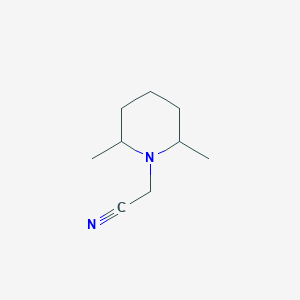

2-(2,6-Dimethylpiperidin-1-yl)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds in the presence of acetonitrile has been explored in several studies. For instance, the oxidative polymerization of 2,6-dimethylphenol with copper complexes in acetonitrile has shown that acetonitrile can act as a labile ligand for copper, which suggests that it could potentially be involved in the synthesis of 2-(2,6-Dimethylpiperidin-1-yl)acetonitrile by stabilizing reactive intermediates or catalysts . Additionally, the preparation of 2,6-dimethyl-4-arylpyridine-3,5-dicarbonitrile through electrosynthesis in acetonitrile indicates that acetonitrile can be a suitable solvent for the synthesis of complex nitrile-containing compounds .

Molecular Structure Analysis

While the molecular structure of 2-(2,6-Dimethylpiperidin-1-yl)acetonitrile is not directly analyzed in the provided papers, the studies do include ab initio calculations for related compounds, which can be used to predict the stability of different tautomers of protonated pyrrole monomers and dimers . This type of computational analysis could be applied to 2-(2,6-Dimethylpiperidin-1-yl)acetonitrile to understand its molecular structure and stability.

Chemical Reactions Analysis

The papers discuss various chemical reactions in the presence of acetonitrile. For example, the electrochemical oxidation of 2,4-dimethyl-3-ethylpyrrole in acetonitrile leads to the formation of oligomers and polymers, which suggests that acetonitrile does not inhibit such reactions and may even facilitate them . The anionic cyclization of acetonitrile derivatives under phase-transfer conditions to afford chromenes and benzofuranone derivatives also provides insight into the types of cyclization reactions that could potentially involve 2-(2,6-Dimethylpiperidin-1-yl)acetonitrile .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2,6-Dimethylpiperidin-1-yl)acetonitrile are not directly reported in the papers. However, the oxidative polymerization of 2,6-dimethylphenol in acetonitrile suggests that acetonitrile can influence the rate of polymerization reactions, which may be relevant to the reactivity and properties of 2-(2,6-Dimethylpiperidin-1-yl)acetonitrile . The electrosynthesis of 2,6-dimethyl-4-arylpyridine-3,5-dicarbonitrile also indicates that acetonitrile can be a good medium for reactions leading to nitrile-containing compounds, which could be related to the solubility and reactivity of 2-(2,6-Dimethylpiperidin-1-yl)acetonitrile .

Wissenschaftliche Forschungsanwendungen

Photochemical Reactivity and Phototransposition

Research into the photochemical behavior of dimethylbenzonitriles reveals insights into the phototransposition in acetonitrile and the photoaddition of 2,2,2-trifluoroethanol to various isomers. Specifically, dimethylbenzonitriles, including those related in structure to 2-(2,6-Dimethylpiperidin-1-yl)acetonitrile, undergo phototransposition and photoaddition reactions in acetonitrile, leading to a variety of products including addition products and regio- and stereoisomers. This demonstrates the potential of acetonitrile as a solvent for photochemical reactions and provides a foundational understanding of the mechanistic pathways in these processes (Howell, Pincock, & Stefanova, 2000).

Anticancer Activity of Triazine Derivatives

The synthesis of novel 2,4-diamino-1,3,5-triazine derivatives, including those structurally similar to 2-(2,6-Dimethylpiperidin-1-yl)acetonitrile, showcases significant anticancer activity. Specifically, these compounds demonstrate remarkable activity against melanoma MALME-3 M cell lines, highlighting their potential as leads for anticancer drug development (F. Sa̧czewski, Bułakowska, Bednarski, & Grunert, 2006).

Polymerization Catalyst Activity

Acetonitrile's role as a catalyst solvent is particularly evident in the oxidative polymerizations of 2,6-dimethylphenol. Studies show that acetonitrile significantly increases the polymerization rate, acting as a labile ligand for copper and preventing catalyst poisoning through hydrolysis. This insight is crucial for the development of efficient polymerization processes (P. Gamez, Simons, Steensma, Driessen, Challa, & Reedijk, 2001).

Electrochemical Oxidation and Polymerization

The electrochemical oxidation of pyrroles in acetonitrile has been studied, including reactions that may relate to structures similar to 2-(2,6-Dimethylpiperidin-1-yl)acetonitrile. These studies provide valuable insights into the oxidative oligomerization and polymerization of alkylpyrroles, addressing unresolved problems in this field and outlining potential pathways for synthesizing complex organic structures through electrochemical means (G. Hansen et al., 2005).

Synthesis of Metallomacrocyclic Complexes

Research on the synthesis of palladium(II) complexes with new hybrid pyrazole ligands, conducted in acetonitrile, provides a framework for understanding the coordination chemistry of palladium. This work, which includes solvent-dependent formation of monomeric and dimeric complexes, expands the knowledge base for designing metallomacrocyclic complexes with tailored properties for applications in catalysis and material science (M. Guerrero et al., 2008).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(2,6-dimethylpiperidin-1-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2/c1-8-4-3-5-9(2)11(8)7-6-10/h8-9H,3-5,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOSAIIVENGARV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1CC#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20509348 |

Source

|

| Record name | (2,6-Dimethylpiperidin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20509348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-Dimethylpiperidin-1-yl)acetonitrile | |

CAS RN |

825-28-5 |

Source

|

| Record name | (2,6-Dimethylpiperidin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20509348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid](/img/structure/B1337941.png)

![Benzo[1,3]dioxol-5-YL-hydrazine](/img/structure/B1337945.png)

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B1337965.png)

![{5-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]pentyl}(methyl)amine](/img/structure/B1337971.png)